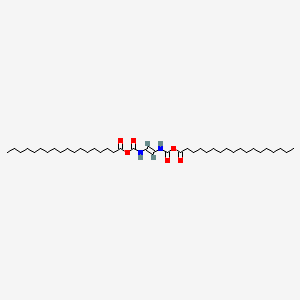
N,N'-Vinylenebis(stearic acid carbamic acid anhydride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) is a complex organic compound characterized by its unique structure, which includes stearic acid and carbamic acid anhydride moieties linked by a vinylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(stearic acid carbamic acid anhydride) typically involves the reaction of stearic acid with carbamic acid derivatives under controlled conditions. One common method includes the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions typically occur under mild to moderate conditions, often requiring the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include carboxylic acids, esters, and amides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Vinylenebis(stearic acid carbamic acid anhydride) involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acid anhydrides and carbamic acid derivatives, such as acetic anhydride and carbamic acid itself .
Uniqueness
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
73622-90-9 |
|---|---|
Formule moléculaire |
C40H74N2O6 |
Poids moléculaire |
679.0 g/mol |
Nom IUPAC |
[(E)-2-(octadecanoyloxycarbonylamino)ethenyl]carbamoyl octadecanoate |
InChI |
InChI=1S/C40H74N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(43)47-39(45)41-35-36-42-40(46)48-38(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,45)(H,42,46)/b36-35+ |
Clé InChI |
GTQGVIPKDAACPM-ULDVOPSXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)N/C=C/NC(=O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)NC=CNC(=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)

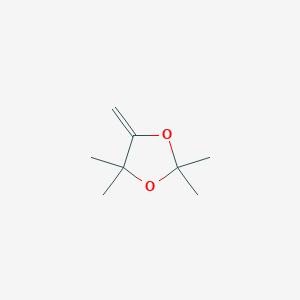
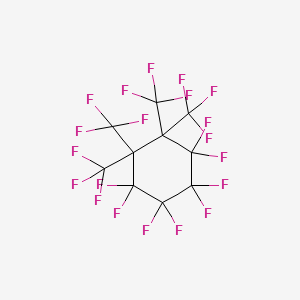
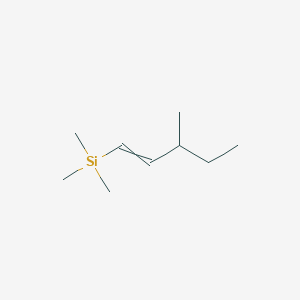
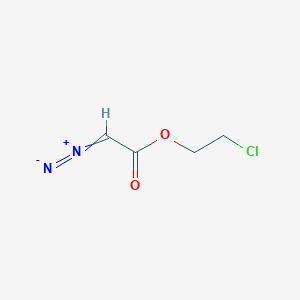
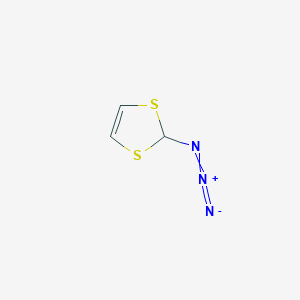
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
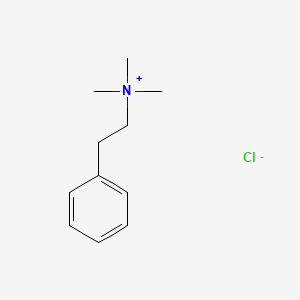
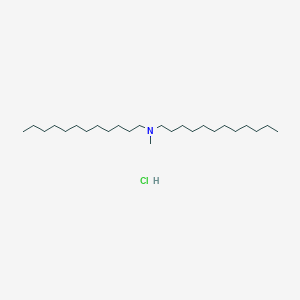

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
